

Discovery and synthesis of Cilazapril and its active metabolite Cilazaprilat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cilazaprilat**

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An In-depth Technical Guide to the Discovery and Synthesis of Cilazapril and its Active Metabolite **Cilazaprilat**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril, and its active metabolite, **Cilazaprilat**. It is designed to be a valuable resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.^{[1][2]} It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, **Cilazaprilat**.^{[3][4]} The development of Cilazapril was a result of rational drug design, based on the understanding of the active site of the angiotensin-converting enzyme.^[5]

Discovery and Design

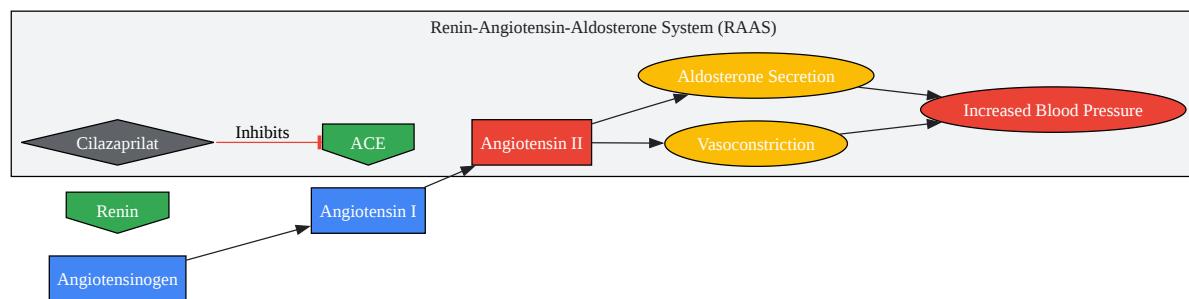
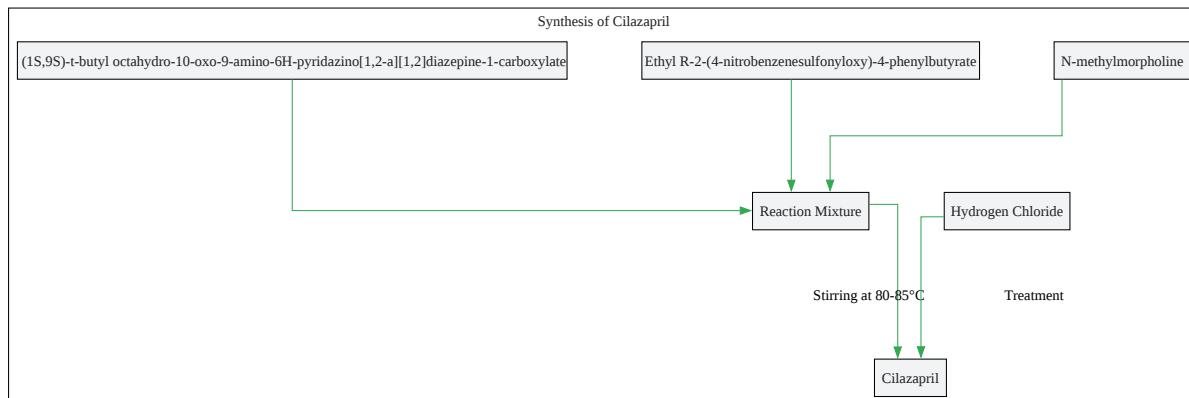
The design of Cilazapril was based on the hypothetical model of the ACE active site. The goal was to create a molecule that could effectively bind to the active site and inhibit the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The key structural features of

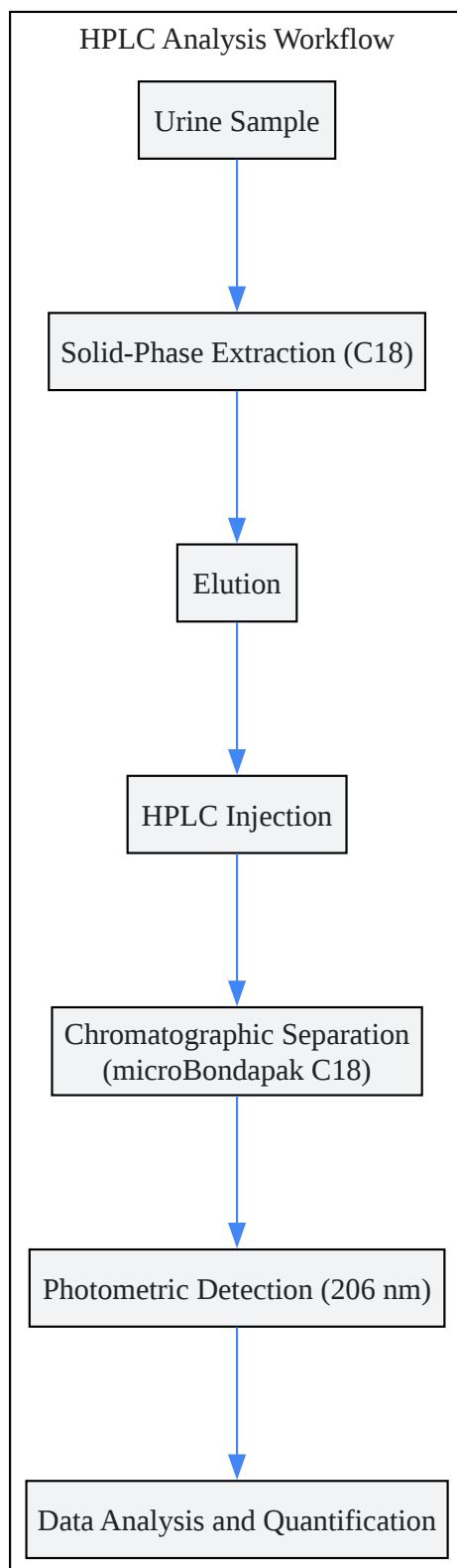
Cilazapril were designed to mimic the binding of the natural substrate to the enzyme. A bicyclic pyridazino[1,2-a]diazepine-1-carboxylic acid structure was synthesized to serve as a conformationally restricted analog of the C-terminal dipeptide of ACE substrates.

Synthesis of Cilazapril

The synthesis of Cilazapril involves the coupling of two key intermediates: (1S,9S)-9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a]diazepine-1-carboxylic acid tert-butyl ester and ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate. This is followed by the removal of the tert-butyl protecting group.

A novel process for the preparation of Cilazapril has been described using ethyl R-2-(nitro or halo-substituted benzenesulfonyloxy)-4-phenyl butyrate. In this process, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a]diazepine-1-carboxylate is reacted with ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenyl butyrate in the presence of N-methyl morpholine, followed by treatment with hydrogen chloride to yield Cilazapril.



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- To cite this document: BenchChem. [Discovery and synthesis of Cilazapril and its active metabolite Cilazaprilat]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193057#discovery-and-synthesis-of-cilazapril-and-its-active-metabolite-cilazaprilat>

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